molecular formula C7H3Cl3O4S B1321903 2,3-Dichloro-5-(chlorosulfonyl)benzoic acid CAS No. 53552-95-7

2,3-Dichloro-5-(chlorosulfonyl)benzoic acid

Cat. No. B1321903
Key on ui cas rn: 53552-95-7
M. Wt: 289.5 g/mol
InChI Key: XXGZTPVQCLURSV-UHFFFAOYSA-N
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Patent
US08044075B2

Procedure details

To a 20 ml scintillation vial was added 2,3-dichloro-5-(chlorosulfonyl)benzoic acid (170 mg, 0.587 mmol). To this was added 1.5 ml of DCM and 7 ml of 7M NH4OH. The reaction mixture was stirred vigorously at room temperature overnight. After consumption of the starting material, the reaction solution was concentrated to half volume with a rotary evaporator and acidified with 6M HCl to ˜pH 4.5. The resulting solution was left at room temperature until the product precipitated. The product was collected by vacuum filtration and air dried, yielding 5-(aminosulfonyl)-2,3-dichlorobenzoic acid (80 mg, 50%) as light yellow solid.
Quantity
170 mg
Type
reactant
Reaction Step One
Name
Quantity
7 mL
Type
reactant
Reaction Step Two
Name
Quantity
1.5 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:10]([Cl:11])=[CH:9][C:8]([S:12](Cl)(=[O:14])=[O:13])=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].[NH4+:16].[OH-]>C(Cl)Cl>[NH2:16][S:12]([C:8]1[CH:9]=[C:10]([Cl:11])[C:2]([Cl:1])=[C:3]([CH:7]=1)[C:4]([OH:6])=[O:5])(=[O:14])=[O:13] |f:1.2|

Inputs

Step One
Name
Quantity
170 mg
Type
reactant
Smiles
ClC1=C(C(=O)O)C=C(C=C1Cl)S(=O)(=O)Cl
Step Two
Name
Quantity
7 mL
Type
reactant
Smiles
[NH4+].[OH-]
Name
Quantity
1.5 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred vigorously at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After consumption of the starting material
CONCENTRATION
Type
CONCENTRATION
Details
the reaction solution was concentrated to half volume with a rotary evaporator
WAIT
Type
WAIT
Details
The resulting solution was left at room temperature until the product
CUSTOM
Type
CUSTOM
Details
precipitated
FILTRATION
Type
FILTRATION
Details
The product was collected by vacuum filtration and air
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
NS(=O)(=O)C=1C=C(C(=C(C(=O)O)C1)Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 80 mg
YIELD: PERCENTYIELD 50%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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